2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole
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Overview
Description
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the bromination of 1-methyl-4-(trifluoromethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe or ligand in biological studies to investigate enzyme functions and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards the target molecules. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
- 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
Uniqueness
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H4BrF3N2 |
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Molecular Weight |
229.00 g/mol |
IUPAC Name |
2-bromo-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-2-3(5(7,8)9)10-4(11)6/h2H,1H3 |
InChI Key |
LOEUJBDJSWWJPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1Br)C(F)(F)F |
Origin of Product |
United States |
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